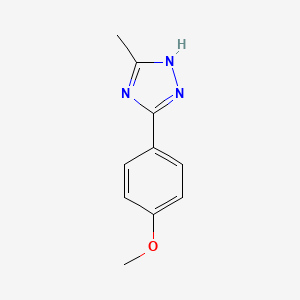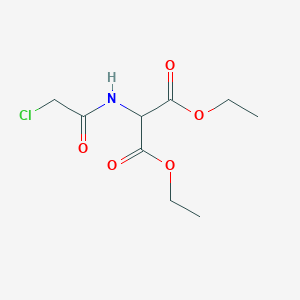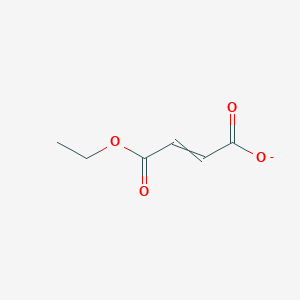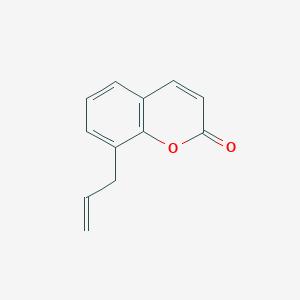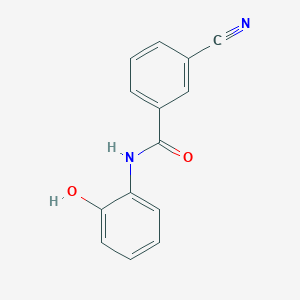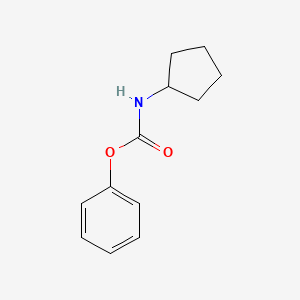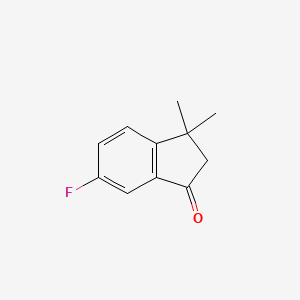
6-fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is an organic compound belonging to the indanone family. Indanones are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. The presence of a fluorine atom and two methyl groups on the indanone structure imparts unique chemical properties to this compound, making it a compound of interest for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one typically involves the cyclization of suitable precursors under specific reaction conditions. One common method is the Friedel-Crafts acylation of fluorinated aromatic compounds followed by cyclization. For example, the reaction of 2-fluorobenzoyl chloride with isobutylene in the presence of a Lewis acid catalyst such as aluminum chloride can yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-fluoro-3,3-dimethyl-1-indanone carboxylic acid.
Reduction: Formation of 6-fluoro-3,3-dimethyl-1-indanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antiviral, antibacterial, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for neurodegenerative diseases and cardiovascular conditions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one depends on its interaction with specific molecular targets. For example, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, thereby influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Dimethyl-1-indanone: Lacks the fluorine atom, resulting in different chemical and biological properties.
6-Fluoro-1-indanone: Similar structure but without the two methyl groups, leading to variations in reactivity and applications.
Indane-1,3-dione: A related compound with different functional groups, used in various applications including medicinal chemistry and materials science.
Uniqueness
6-fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is unique due to the combination of the fluorine atom and two methyl groups on the indanone core. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H11FO |
|---|---|
Peso molecular |
178.20 g/mol |
Nombre IUPAC |
6-fluoro-3,3-dimethyl-2H-inden-1-one |
InChI |
InChI=1S/C11H11FO/c1-11(2)6-10(13)8-5-7(12)3-4-9(8)11/h3-5H,6H2,1-2H3 |
Clave InChI |
PEXCXWVZKWVDRZ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=O)C2=C1C=CC(=C2)F)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
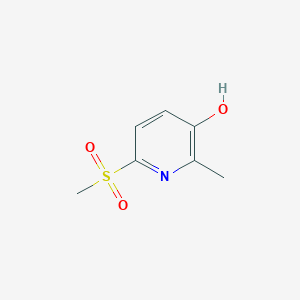
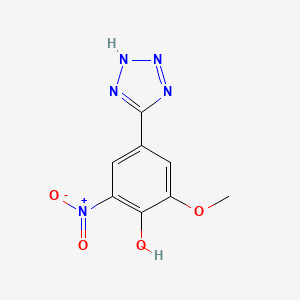
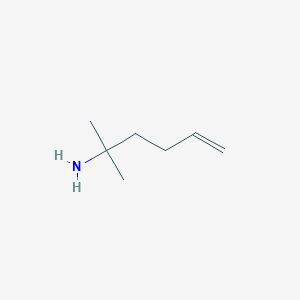
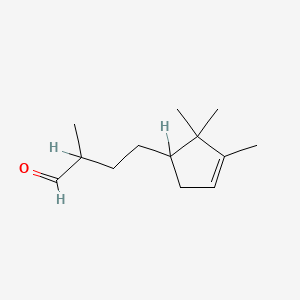
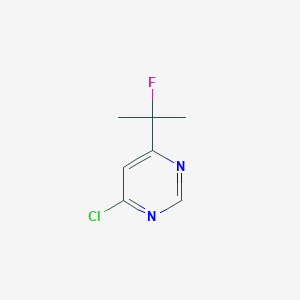

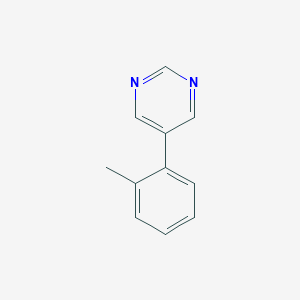
![2-[(3-chloro-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl)oxy]-acetic acid](/img/structure/B8773913.png)
